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Introduction
Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, is a cornerstone in the

treatment of various B-cell malignancies. As a targeted covalent inhibitor, its stability and

degradation profile are of critical importance for ensuring safety and efficacy. Under certain

stress conditions, ibrutinib can undergo degradation, leading to the formation of various

products, including dimers. The presence of such impurities can potentially impact the drug's

solubility, permeability, and overall therapeutic performance. This technical guide provides an

in-depth overview of the physicochemical properties of a known ibrutinib dimer, compiling

available data and outlining experimental protocols for its characterization.

Ibrutinib Dimer: Structure and Formation
An ibrutinib dimer impurity has been identified and characterized, bearing the Chemical

Abstracts Service (CAS) number 2031255-23-7.[1][2][3][4] This impurity can form under stress

conditions, particularly thermal stress.[5][6][7] Studies on the thermal stability of amorphous

ibrutinib have shown that dimerization and the formation of higher-order oligomers can occur at

elevated temperatures.[5][6][7] The formation of this dimer has been observed to negatively

impact the solubility and permeability of ibrutinib.[5]
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The physicochemical properties of the ibrutinib dimer (CAS: 2031255-23-7) are summarized

in the table below. It is important to note that most of the available data are computationally

predicted, as indicated.
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Property Value Source Notes

Molecular Formula C₅₀H₄₈N₁₂O₄ [2][4] -

Molecular Weight 881.0 g/mol [2]
Computed by

PubChem

IUPAC Name

1-[(3R)-3-[4-amino-3-

(4-

phenoxyphenyl)pyraz

olo[3,4-d]pyrimidin-1-

yl]piperidin-1-yl]-3-[[3-

(4-phenoxyphenyl)-1-

[(3R)-1-prop-2-

enoylpiperidin-3-

yl]pyrazolo[3,4-

d]pyrimidin-4-

yl]amino]propan-1-one

[2] -

CAS Number 2031255-23-7 [1][2][3][4] -

Solubility

Soluble in Methanol

and DMSO.[4] The

formation of the dimer

is correlated with a

decrease in the

overall solubility of the

drug product.[5]

[4][5]
Experimental

Observation

XLogP3 7.5 [2] Computed by XLogP3

Hydrogen Bond

Donors
2 [2] Computed

Hydrogen Bond

Acceptors
12 [2] Computed

Rotatable Bond Count 12 [2] Computed

Exact Mass 880.39214806 Da [2] Computed

Monoisotopic Mass 880.39214806 Da [2] Computed
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Topological Polar

Surface Area
184 Å² [2] Computed

Heavy Atom Count 66 [2] Computed

Complexity 1590 [2] Computed

Experimental Protocols
The identification and characterization of the ibrutinib dimer and other degradation products

are primarily achieved through forced degradation studies followed by analysis using advanced

analytical techniques.

Forced Degradation of Ibrutinib
Forced degradation studies are essential to understand the stability of a drug substance and to

generate potential degradation products for characterization.[8][9][10]

Objective: To induce the degradation of ibrutinib under various stress conditions to generate

degradation products, including dimers.

Methodology:

Acidic Hydrolysis:

Dissolve ibrutinib in 1 M HCl.

Heat the solution at 80°C for 8 hours.[8]

Neutralize the solution and dilute to a final concentration of 100 µg/mL for analysis.[8]

Alkaline Hydrolysis:

Dissolve ibrutinib in 1 M NaOH.

Heat the solution at 80°C for 8 hours.[8]

Neutralize the solution and dilute to a final concentration of 100 µg/mL for analysis.[8]
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Oxidative Degradation:

Expose ibrutinib to 10% H₂O₂ at room temperature for 8 hours.[8]

Dilute the solution to a final concentration of 100 µg/mL for analysis.[8]

Thermal Degradation:

Place solid ibrutinib in a petri dish in a hot air oven.

Maintain the temperature at 105°C for 24 hours.[8]

Dissolve the stressed sample and dilute to a final concentration of 100 µg/mL for analysis.

[8] Studies on amorphous ibrutinib have also employed melt-quenching and hot-melt

extrusion at temperatures up to 240°C to induce thermal degradation and dimer formation.

[6][7]

Photolytic Degradation:

Expose a solution of ibrutinib to UV light.

Prepare a control sample shielded from light.

Analyze the exposed sample and compare it to the control.

Workflow for Forced Degradation Studies:
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Workflow for Forced Degradation and Analysis of Ibrutinib.

UPLC-MS/MS for Dimer Identification
Ultra-performance liquid chromatography coupled with tandem mass spectrometry is a

powerful technique for the separation and identification of ibrutinib and its degradation

products.[6][8][9]

Objective: To separate and identify the ibrutinib dimer from the parent drug and other

degradation products.

Instrumentation:

UPLC System: Waters Acquity UPLC or similar.[8]

Column: Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm).[8][9]

Mass Spectrometer: Triple quadrupole or TOF mass spectrometer with an ESI source.[8]
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Chromatographic Conditions:

Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0).[8][9]

Mobile Phase B: Acetonitrile.[8][9]

Gradient Elution: A typical gradient could be: 0-10 min, 20-70% B; 10-15 min, 70% B; 15-

15.1 min, 70-20% B; 15.1-20 min, 20% B.

Flow Rate: 0.3 mL/min.[8][9]

Injection Volume: 5 µL.[8][9]

Column Temperature: 45°C.[8]

Detection Wavelength (UV): 215 nm.[8][9]

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

Mass Range: 50-1000 m/z.[6][8]

Source Temperature: 550°C.[8]

Collision Energy: Optimized for fragmentation of the dimer precursor ion.

Data Analysis:

The retention time of the ibrutinib dimer has been reported to be around 13.2-13.6 minutes

under similar chromatographic conditions.[5]

The mass-to-charge ratio (m/z) of the protonated dimer [M+H]⁺ would be approximately

881.4.

Tandem mass spectrometry (MS/MS) would be used to fragment the dimer ion and elucidate

its structure by analyzing the fragmentation pattern.
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High-Resolution Mass Spectrometry (HRMS) and NMR
for Structural Elucidation
For unambiguous structure confirmation of the ibrutinib dimer, HRMS and Nuclear Magnetic

Resonance (NMR) spectroscopy are indispensable.

HRMS Protocol:

Isolate the dimer peak from the UPLC separation.

Infuse the isolated fraction into a high-resolution mass spectrometer (e.g., Q-TOF).

Acquire high-resolution mass spectra to determine the exact mass and elemental

composition of the dimer.[8][10][11]

NMR Protocol:

Isolate a sufficient quantity of the dimer using preparative HPLC.[11]

Dissolve the isolated dimer in a suitable deuterated solvent (e.g., DMSO-d₆).

Acquire a suite of NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to

fully elucidate the chemical structure and connectivity of the dimer.[10][11]

Ibrutinib Signaling Pathway
Ibrutinib exerts its therapeutic effect by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a

key component of the B-cell receptor (BCR) signaling pathway. Understanding this pathway is

crucial for appreciating the mechanism of action of ibrutinib and the potential implications of its

degradation.
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Simplified Ibrutinib-Targeted BTK Signaling Pathway.
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Conclusion
The formation of an ibrutinib dimer is a relevant consideration in the context of drug stability

and formulation development. While detailed experimental data on its physicochemical

properties are still emerging, forced degradation studies provide a robust framework for its

generation and characterization. The analytical methods outlined in this guide, particularly

UPLC-MS/MS, are crucial for detecting and quantifying this impurity. Further research into the

specific biological activity and toxicological profile of the ibrutinib dimer is warranted to fully

understand its impact on the safety and efficacy of ibrutinib therapy. This guide serves as a

foundational resource for scientists and researchers dedicated to ensuring the quality and

integrity of this important anticancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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